2-Amino-5-fluoro-4-methylbenzoic acid

Overview

Description

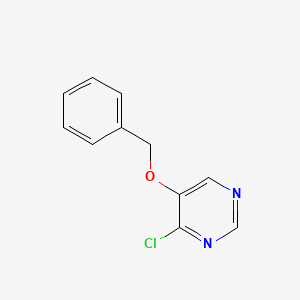

The compound of interest, 2-Amino-5-fluoro-4-methylbenzoic acid, is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. Its structure is modified by the presence of an amino group at the second position, a fluorine atom at the fifth position, and a methyl group at the fourth position on the benzene ring. This compound is related to various research areas, including the synthesis of benzothiazoles and their potential antitumor properties, as well as the study of molecular conformations and properties through spectroscopic methods and computational chemistry .

Synthesis Analysis

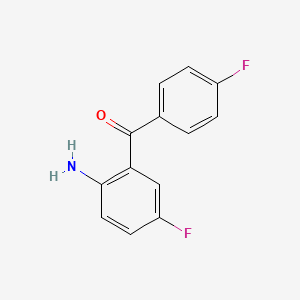

The synthesis of related fluorinated compounds has been explored in several studies. For instance, the synthesis of fluorinated 2-(4-aminophenyl)benzothiazoles has been achieved through modifications of the Jacobsen cyclization process, leading to compounds with potent cytotoxic properties in vitro . Another study optimized the synthesis of Methyl 2-amino-5-fluorobenzoate, a compound structurally similar to our compound of interest, using a series of reactions starting from 3-fluorobenzoic acid, achieving a high yield of 81% . These studies provide insights into the synthetic routes that could be applicable for synthesizing 2-Amino-5-fluoro-4-methylbenzoic acid.

Molecular Structure Analysis

The molecular structure and conformation of related compounds have been analyzed using experimental techniques such as FT-IR, FT-Raman, UV spectroscopy, and computational methods like density functional theory (DFT) . For example, the study of 2-amino-5-bromobenzoic acid revealed four possible conformers, with the most stable conformer identified through computational analysis . These techniques could be applied to determine the most stable conformer of 2-Amino-5-fluoro-4-methylbenzoic acid and to understand its molecular interactions.

Chemical Reactions Analysis

The reactivity of related compounds with amino groups has been investigated, such as the reaction of amino acids with 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-F) for fluorometric assays in high-performance liquid chromatography . This suggests that the amino group in 2-Amino-5-fluoro-4-methylbenzoic acid could also participate in similar reactions, potentially leading to applications in analytical chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized through various analytical methods. For instance, the co-crystal of 2-aminobenzothiazol with 4-fluorobenzoic acid was characterized by spectral studies and single-crystal X-ray diffraction analysis, providing detailed information on its crystal structure and stability . The thermodynamic properties of 2-amino-5-bromobenzoic acid were also calculated, showing the relationship between standard heat capacity, entropy, enthalpy changes, and temperature . These studies could guide the analysis of the physical and chemical properties of 2-Amino-5-fluoro-4-methylbenzoic acid.

Scientific Research Applications

-

Structural Modification of Natural Products

- Field : Medicinal and Pharmaceutical Chemistry

- Application : Amino acids are used in the structural modification of natural products to improve their performance and minimize adverse effects . The introduction of amino acids into natural products is expected to enhance their solubility and activity .

- Methods : The articles were divided into six types based on the backbone structures of the natural products, and the related applications of amino acids in the structural modification of natural products were discussed in detail .

- Results : The review summarizes the structural modification of natural products by amino acid as has been reported between 2010 and 2020 .

-

Synthesis of Fluorinated Benzoic Acid Derivatives

- Field : Organic Chemistry

- Application : 2-Fluoro-5-methylbenzoic acid, an aryl fluorinated building block, is a fluorobenzoic acid derivative . It is formed as a major product during the deprotonation of metallated fluorotoluenes by reacting with superbases .

- Methods : The specific methods of synthesis are not provided in the source .

- Results : The product is used as a building block in organic synthesis .

Safety And Hazards

properties

IUPAC Name |

2-amino-5-fluoro-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-4-2-7(10)5(8(11)12)3-6(4)9/h2-3H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANSJZFWRKRROGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60545982 | |

| Record name | 2-Amino-5-fluoro-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60545982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-fluoro-4-methylbenzoic acid | |

CAS RN |

103877-79-8 | |

| Record name | 2-Amino-5-fluoro-4-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103877-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-fluoro-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60545982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

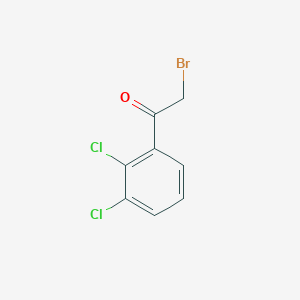

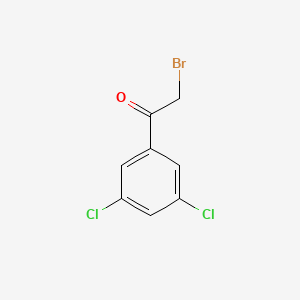

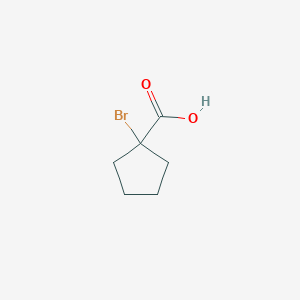

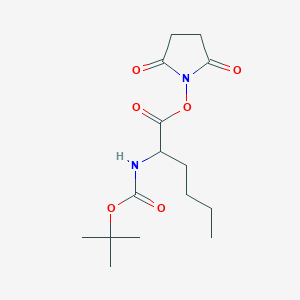

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromobicyclo[2.2.1]hept-2-ene](/img/structure/B1282432.png)

![2-Methyl-2-[(trimethylsilyl)oxy]propanenitrile](/img/structure/B1282447.png)

![Hexahydropyrrolo[1,2-a]pyrazin-3(4h)-one](/img/structure/B1282465.png)